7,8-dichloro-2H-chromene-3-sulfonyl chloride
Description
Properties
CAS No. |
1235441-04-9 |
|---|---|
Molecular Formula |
C9H5Cl3O3S |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
7,8-dichloro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl3O3S/c10-7-2-1-5-3-6(16(12,13)14)4-15-9(5)8(7)11/h1-3H,4H2 |
InChI Key |
DMZLZUSKAUPVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=C(C=C2)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-2H-chromene-3-sulfonyl chloride typically involves the chlorination of 2H-chromene derivatives followed by sulfonylation. One common method includes the reaction of 7,8-dichloro-2H-chromene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives under specific conditions.
Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfone Derivatives: Formed by oxidation.
Scientific Research Applications
Chemistry: 7,8-Dichloro-2H-chromene-3-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7,8-dichloro-2H-chromene-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or modifying protein function . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and sulfonyl chlorides with related functionalities. Key differences are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Groups : The sulfonyl chloride group distinguishes it from carboxylic acid derivatives, enabling nucleophilic displacement reactions (e.g., with amines) rather than acid-base interactions.
Chloride Substitutions: Dichloro substitutions may increase steric hindrance compared to monosubstituted analogs, affecting reaction kinetics.
Research Findings and Limitations
Biological Activity
7,8-Dichloro-2H-chromene-3-sulfonyl chloride is a chemical compound with significant biological activity, primarily due to its reactive sulfonyl chloride group. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis. Below, we delve into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₅Cl₃O₃S
- Molecular Weight : 299.6 g/mol
- Structural Characteristics : The compound features two chlorine atoms at the 7 and 8 positions of the chromene ring and a sulfonyl chloride functional group at the 3 position. This configuration contributes to its reactivity and interaction with biological macromolecules.
The biological activity of 7,8-dichloro-2H-chromene-3-sulfonyl chloride is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group can modify enzyme active sites, potentially inhibiting their function.
- Alteration of Protein Functions : By forming covalent bonds with amino acid residues, the compound can alter the conformation and functionality of proteins involved in various biological processes.
Biological Activities
Research indicates that derivatives of chromene compounds, including 7,8-dichloro-2H-chromene-3-sulfonyl chloride, exhibit a range of biological activities:
- Anti-inflammatory Properties : Compounds related to this structure have been shown to exhibit anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. For instance, certain derivatives demonstrated COX-2 inhibitory activity comparable to standard anti-inflammatory drugs like aspirin .
- Antimicrobial Activity : Studies have highlighted the antimicrobial potential of chromene derivatives against various pathogens. Some compounds showed significant activity against Gram-positive bacteria and fungi .
- Antioxidant Activity : The compound's derivatives have also been evaluated for their antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a pharmacological study assessing anti-inflammatory effects using a formaldehyde-induced paw edema model in rats, several derivatives were tested for their ability to reduce inflammation. Notably:
- Compound 3a showed a 29.2% inhibition rate shortly after administration.
- Other compounds like 7f and 8c also exhibited significant protective effects against inflammation over time .
Case Study: Antimicrobial Efficacy
Research has indicated that 7,8-dichloro-2H-chromene-3-sulfonyl chloride exhibits bactericidal properties against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 μM to 125 μM , showcasing its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
